molecular formula C8H5IO2 B1601419 7-iodoisobenzofuran-1(3H)-one CAS No. 105694-46-0

7-iodoisobenzofuran-1(3H)-one

Cat. No.: B1601419
CAS No.: 105694-46-0
M. Wt: 260.03 g/mol
InChI Key: HCQIZIWFLKWDFR-UHFFFAOYSA-N
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Description

7-Iodoisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones It is characterized by the presence of an iodine atom at the 7th position of the isobenzofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodoisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the iodination of isobenzofuran-1(3H)-one. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.

Another method involves the use of a palladium-catalyzed cross-coupling reaction In this approach, isobenzofuran-1(3H)-one is reacted with an aryl iodide in the presence of a palladium catalyst and a base

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Iodoisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed under mild to moderate conditions.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used for oxidation. The reactions may require acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used. The reactions may require specific solvents and temperatures.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Reactions: Products include reduced forms of the compound, such as alcohols or alkanes.

Scientific Research Applications

7-Iodoisobenzofuran-1(3H)-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the design and synthesis of novel materials with unique properties.

    Biological Studies: It is used as a probe or reagent in various biological assays and studies.

Mechanism of Action

The mechanism of action of 7-iodoisobenzofuran-1(3H)-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran-1(3H)-one: The parent compound without the iodine atom.

    7-Bromoisobenzofuran-1(3H)-one: A similar compound with a bromine atom instead of iodine.

    7-Chloroisobenzofuran-1(3H)-one: A similar compound with a chlorine atom instead of iodine.

Uniqueness

7-Iodoisobenzofuran-1(3H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs

Properties

IUPAC Name

7-iodo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQIZIWFLKWDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)I)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547581
Record name 7-Iodo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105694-46-0
Record name 7-Iodo-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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